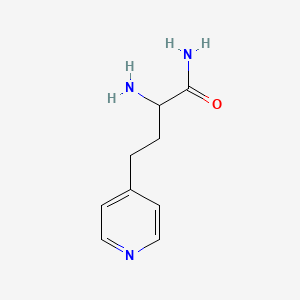
(2-Cyclopropylfuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylfuran-3-yl)methanol is an organic compound with the molecular formula C8H10O2 It features a furan ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylfuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclopropylfuran-3-carboxylic acid followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopropylfuran-3-carboxylic acid or 2-Cyclopropylfuran-3-aldehyde.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Cyclopropylfuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and cyclopropyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or modulation of signaling pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Furylmethanol: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylfuran: Lacks the hydroxymethyl group.
3-Furylmethanol: Similar structure but with the hydroxymethyl group at a different position.
Uniqueness
(2-Cyclopropylfuran-3-yl)methanol is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
(2-cyclopropylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H10O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Clave InChI |
WYPNXLFDGXTNEY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)

